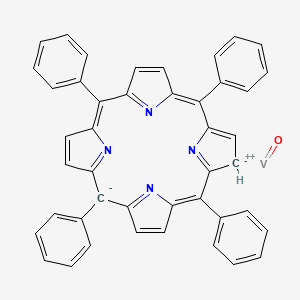

Tetraphenyl porphine vanadium oxide

Description

Significance of Metalloporphyrin Complexes in Modern Chemistry

Metalloporphyrins are a class of compounds characterized by a porphyrin macrocycle, a large aromatic ring, with a central metal ion. These complexes are of paramount importance in contemporary chemistry due to their versatile nature and wide range of applications. catalysis.blogcd-bioparticles.net They are integral to numerous biological processes, including oxygen transport by hemoglobin and photosynthesis by chlorophyll, earning them the moniker "pigments of life". nih.gov

The significance of metalloporphyrins extends far beyond their natural roles. Their stable macrocyclic structure and the ability to chelate various metal ions allow for the fine-tuning of their electronic and catalytic properties. cd-bioparticles.netrsc.org This tunability makes them highly effective catalysts for a variety of chemical reactions, including oxidation, reduction, and carbon-hydrogen (C-H) bond activation. catalysis.blog Researchers have extensively investigated synthetic metalloporphyrins for their catalytic potential, aiming to mimic the efficiency of natural enzymes like cytochrome P450. wikipedia.org Furthermore, their unique photophysical and electrochemical properties have led to their use in the development of advanced materials such as molecular wires, organic metals, and sensors. nih.govnih.gov

Unique Aspects of Vanadium Porphyrin Chemistry and its Oxidation States

Vanadium porphyrins, and specifically VTPP, exhibit a fascinating and distinct chemistry largely influenced by the vanadium center and its accessible oxidation states. Vanadium can readily switch between the +3, +4, and +5 oxidation states, a property that is central to its catalytic activity. rsc.org In VTPP, vanadium typically exists in the +4 oxidation state as a vanadyl (VO²⁺) species, which possesses an unpaired electron. rsc.orgacs.org This radical nature contributes to the compound's stability and reactivity. rsc.orgresearchgate.net

The extended aromatic system of the porphyrin ligand can also participate in redox processes, adding another layer of complexity and utility to the chemistry of these complexes. sfu.ca The interaction between the vanadium center and the porphyrin ring can be further modified by introducing different functional groups to the periphery of the porphyrin, influencing the compound's electronic structure and catalytic behavior. nih.gov This ability to modulate the properties of vanadium porphyrins makes them valuable subjects of study for understanding fundamental chemical processes and for designing catalysts for specific applications. sfu.ca

Research Trajectories and Interdisciplinary Relevance of VTPP

The unique properties of VTPP have propelled its use across a multitude of scientific disciplines, highlighting its interdisciplinary relevance. In catalysis, VTPP and its derivatives have shown remarkable efficacy in various reactions. For instance, they have been successfully employed as catalysts for the epoxidation of alkenes and the oxidative bromination of phenols, with some derivatives exhibiting exceptionally high turnover frequencies. nih.govresearchgate.netrsc.org These catalytic applications are significant for the synthesis of fine chemicals and pharmaceuticals.

Beyond traditional catalysis, VTPP is being explored in the field of materials science. Its electrical and photoelectrochemical properties are of particular interest. nih.gov Studies have shown that supporting VTPP on materials like silica (B1680970) can enhance its electrical conductivity and photoelectrocatalytic response, opening up possibilities for its use in solar cells and other photoelectrochemical devices. nih.govresearchgate.net Furthermore, the ordered assembly of VTPP on surfaces is being investigated for applications in organic electronics. rsc.org The compound's presence in crude oil has also spurred research into its role in petroleum genesis and maturation, with studies suggesting a potential catalytic activity in these processes. rsc.orgresearchgate.net The diverse applications of VTPP, from fundamental catalysis to advanced materials, underscore its importance and the promising future research trajectories in this area.

Data Tables

Table 1: Physicochemical Properties of Tetraphenylporphine Vanadium Oxide (VTPP)

| Property | Value | Reference |

| Chemical Formula | C₄₄H₂₈N₄OV | sigmaaldrich.com |

| Molecular Weight | 679.66 g/mol | sigmaaldrich.com |

| CAS Number | 14705-63-6 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| λmax | 423 nm | sigmaaldrich.com |

| Core Metal | Vanadium | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H28N4OV |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

oxovanadium(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |

InChI |

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |

InChI Key |

WDCQRRQLLCXEFB-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for Vtpp

Classical and Contemporary Synthesis Routes of VTPP

The preparation of VTPP fundamentally involves the reaction of a vanadium precursor with tetraphenylporphyrin (B126558) (H₂TPP). This process, known as metallation, has been accomplished through various synthetic strategies, each with its own set of conditions and outcomes.

Metallation of Free-Base Tetraphenylporphyrin with Vanadium Precursors

The most common and well-established methods for synthesizing VTPP involve the reaction of free-base tetraphenylporphyrin with a suitable vanadium salt in a high-boiling point solvent.

A prevalent method for the synthesis of VTPP involves the use of vanadyl sulfate (B86663) (VOSO₄) as the vanadium source. In a typical procedure, tetraphenylporphyrin is dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF). acs.orgnih.govrsc.org An excess of vanadyl sulfate is then added to the solution. rsc.org The reaction mixture is subsequently heated to reflux for an extended period, often under an inert atmosphere like argon, to facilitate the insertion of the vanadyl ion (VO²⁺) into the porphyrin core. acs.orgnih.govrsc.org The progress of the reaction can be monitored by techniques such as UV-visible spectroscopy. Upon completion, the VTPP product is typically isolated by precipitation upon the addition of water, followed by filtration and purification. rsc.org This method has been successfully applied to the synthesis of various substituted VTPP derivatives as well. acs.orgnih.gov

Table 1: Synthesis of Vanadyl Porphyrins using Vanadyl Sulfate

| Porphyrin Precursor | Vanadium Source | Solvent | Conditions | Product | Reference |

| H₂TPPBr₄ | VOSO₄ | DMF | Reflux, 24h, Argon | [VIVOTPP(Br)₄] | rsc.org |

| H₂TPP(CN)₄ | VOSO₄·xH₂O | DMF | Reflux, 30h | [VIVOTPP(CN)₄] | acs.orgnih.gov |

This table presents examples of vanadyl porphyrin synthesis using vanadyl sulfate, highlighting the versatility of this precursor for different porphyrin cores.

Vanadyl acetylacetonate (B107027) (VO(acac)₂) is another effective precursor for the metallation of tetraphenylporphyrin. While specific studies focusing solely on the use of VO(acac)₂ for VTPP synthesis are less common in the provided results, the general principle of using metal acetylacetonates (B15086760) for porphyrin metallation is well-established. nih.gov The reaction would typically involve heating the free-base porphyrin with VO(acac)₂ in a suitable high-boiling solvent. The acetylacetonate ligands are displaced by the porphyrin macrocycle, leading to the formation of VTPP. This method is often favored due to the good solubility of metal acetylacetonates in organic solvents.

Microwave-Assisted Synthesis Approaches

To accelerate the synthesis of metalloporphyrins, including VTPP, microwave-assisted techniques have been developed. sciepub.comresearchgate.netresearchgate.net These methods offer significant advantages over conventional heating, including dramatically reduced reaction times and often improved yields. researchgate.net In a typical microwave-assisted synthesis, the free-base porphyrin and a vanadium salt are mixed in a suitable solvent within a microwave vial. sciepub.com The mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. sciepub.comresearchgate.net The rapid and uniform heating provided by microwaves can lead to a more efficient metallation process. researchgate.net This approach aligns with the principles of green chemistry by reducing energy consumption and solvent usage. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Metalloporphyrin Synthesis

| Synthesis Method | Reaction Time | Yield | Solvent Volume | Reference |

| Conventional Heating | Prolonged (hours) | Often lower | Large | researchgate.net |

| Microwave-Assisted | Short (minutes) | Generally higher | Small | sciepub.comresearchgate.net |

This table illustrates the general advantages of microwave-assisted synthesis over conventional methods for producing metalloporphyrins.

Photochemical Metallation Strategies

The incorporation of metal ions into porphyrin rings can also be induced by photochemical methods. dtic.mildtic.mil This approach involves irradiating a solution containing the free-base porphyrin and a suitable metal precursor with light of an appropriate wavelength. dtic.mil The photoexcitation of the porphyrin can facilitate the metallation process. dtic.mil Studies have shown that the efficiency of photochemical metallation can be influenced by the reaction medium, such as in micelles or vesicles. dtic.mil While specific examples of photochemical synthesis of VTPP were not detailed in the provided search results, the general principle suggests a potential alternative route for its formation, particularly for specialized applications or under mild conditions. Research in this area has explored the photoejection of ligands and photoatropisomerization, which are related photochemical processes involving porphyrins. dtic.mil

Mechanochemical Synthesis Techniques

A significant advancement in the solvent-free synthesis of porphyrins and their metal complexes is the use of mechanochemistry. rsc.orgnih.govorientjchem.orgrsc.org This technique involves the grinding of solid reactants together, often in a ball mill, to induce a chemical reaction. rsc.orgrsc.org The synthesis of meso-tetrasubstituted porphyrins, the precursors to VTPP, has been successfully achieved through mechanochemical methods, representing a greener alternative to traditional solvent-based syntheses. rsc.orgnih.gov Furthermore, the direct metallation of porphyrins, such as the formation of ZnTPP, NiTPP, and CuTPP, has been demonstrated through mechanochemical grinding of the free-base porphyrin with hydrated metal acetate (B1210297) salts. rsc.org This solventless approach is rapid, with reaction times as short as 20 minutes, and avoids the use of hazardous solvents. rsc.org While a specific protocol for the mechanochemical synthesis of VTPP was not found, the success with other metalloporphyrins strongly suggests its feasibility.

Heterogenization and Supported VTPP Systems

To enhance the catalytic stability and reusability of VTPP, significant research has focused on its immobilization on solid supports. This process, known as heterogenization, prevents the leaching of the active species and facilitates its separation from the reaction mixture.

Mesoporous silica (B1680970) materials, such as SBA-15, with their high surface area and ordered pore structure, serve as excellent hosts for VTPP. The encapsulation is typically achieved by introducing a solution of VTPP into the porous network of the silica support. For instance, a methanol (B129727) solution of VTPP can be brought into contact with pre-treated SBA-15 that has been subjected to a vacuum to remove air and water from its channels nih.gov. This method ensures the incorporation of the VTPP molecules within the mesopores of the SBA-15, leading to a stable heterogeneous catalyst. The characteristics of such systems are detailed in the table below.

Table 1: Physicochemical Properties of VTPP Encapsulated in SBA-15 This table is interactive. You can sort and filter the data.

| Sample | VTPP Loading (wt%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

|---|---|---|---|---|

| SBA-15 (pure) | 0 | >700 | - | - |

| VTPP@SBA-15 | 5 | >400 | - | - |

The successful encapsulation is confirmed through various characterization techniques, including X-ray diffraction (XRD), which shows the preservation of the SBA-15 structure, and spectroscopic methods that verify the integrity of the VTPP molecule within the support nih.gov.

Another common approach for heterogenizing VTPP is its deposition onto the surface of amorphous silica (SiO₂). This is often achieved through impregnation, where the silica support is treated with a solution of VTPP, followed by solvent evaporation nih.gov. While this method is straightforward, the interaction between VTPP and the amorphous support is generally weaker compared to encapsulation in mesoporous materials. The resulting material's properties, such as surface area, are largely dictated by the nature of the silica support used.

Table 2: Comparison of VTPP Supported on SBA-15 vs. Amorphous SiO₂ This table is interactive. You can sort and filter the data.

| Support | VTPP Loading (wt%) | Surface Area (m²/g) | Method |

|---|---|---|---|

| SBA-15 | 5 | >400 | Encapsulation |

| Amorphous SiO₂ | 5 | <200 | Impregnation |

| SBA-15 | 20 | >400 | Encapsulation |

A novel application of VTPP is its use as a precursor for the synthesis of vanadium nitride–carbon (VN/C) nanocomposites. This is achieved through the thermal decomposition of VTPP in an inert atmosphere, such as nitrogen, at high temperatures (e.g., 750 °C) numberanalytics.com. The process results in the formation of vanadium nitride nanoparticles embedded within a non-graphitic carbon matrix numberanalytics.com. This method offers a direct route to produce advanced composite materials with potential applications in energy storage and catalysis. The resulting VN nanoparticles typically exhibit a cubic crystal structure numberanalytics.com.

Synthetic Challenges and Optimization Strategies

The synthesis of VTPP is not without its challenges, which primarily revolve around controlling the oxidation state of the vanadium center and optimizing reaction conditions to maximize yield and purity.

Vanadium can exist in multiple oxidation states, and maintaining the desired +4 oxidation state in the vanadyl (VO²⁺) moiety during the synthesis is crucial for the properties of VTPP. Unwanted oxidation to V(V) or reduction to lower oxidation states can occur under certain reaction conditions. A key strategy to mitigate this is to perform the synthesis under an inert atmosphere, such as argon acs.org. This prevents the oxidation of the vanadium precursor by atmospheric oxygen. The choice of the vanadium source is also critical, with vanadyl sulfate (VOSO₄) being a common and effective precursor for introducing the VO²⁺ core acs.org.

The choice of solvent and the optimization of reaction conditions play a pivotal role in the successful synthesis of VTPP. High-boiling point solvents like N,N-dimethylformamide (DMF) are frequently used to facilitate the reaction between the porphyrin ligand and the vanadium salt at elevated temperatures, often under reflux conditions acs.org.

Research into the synthesis of related tetraphenylporphyrins has shown that mixed-solvent systems can significantly improve yields. For instance, a combination of carboxylic acids (e.g., propionic acid and valeric acid) and an oxidant like m-nitrotoluene has been demonstrated to be effective researchgate.netarkat-usa.org. The acidity and polarity of the solvent system are crucial factors that influence the reaction rate and the stability of the porphyrin macrocycle researchgate.netarkat-usa.org. The optimization of reaction time is also critical, as prolonged reaction times at high temperatures can lead to the formation of undesirable by-products and a decrease in the yield of the target compound arkat-usa.org.

Further optimization can involve exploring different axial ligands, which can coordinate to the vanadium center and influence the electronic properties and reactivity of the VTPP complex acs.org.

Scalable Production Methodologies for VTPP

The synthesis of VTPP on a scalable level is contingent on the efficient production of its precursor, H₂TPP, and its subsequent metalation with a vanadium salt. Various methods have been developed to optimize this process for larger quantities.

A notable and cost-effective method for gram-scale synthesis of H₂TPP involves the condensation of benzaldehyde (B42025) and pyrrole (B145914). acs.org In a typical procedure, these reactants are stirred in a 2:1 mixture of methanol and water with the addition of hydrochloric acid at room temperature. The resulting precipitate is then dissolved in dimethylformamide (DMF) and refluxed. acs.org This "green" approach avoids the use of more hazardous chlorinated solvents and expensive oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), offering reproducible yields in the range of 10-40%. acs.org

Another approach that circumvents the use of large volumes of organic solvents is mechanochemical synthesis. This solvent-free technique involves the grinding of benzaldehyde and pyrrole with an acid catalyst to produce the porphyrinogen, which is then oxidized to H₂TPP. frontierspecialtychemicals.com

Once the H₂TPP ligand is synthesized and purified, the final step is the insertion of the vanadyl ion (VO²⁺). This is typically achieved by reacting H₂TPP with a vanadium salt in a high-boiling point solvent. A common and effective method involves refluxing the free-base porphyrin with vanadyl sulfate (VOSO₄) in a solvent such as dimethylformamide (DMF). acs.orgnih.gov This general procedure is analogous to the synthesis of functionalized VTPP derivatives, where the corresponding porphyrin is reacted with VOSO₄·xH₂O in refluxing DMF. acs.orgnih.gov

For instance, the synthesis of a hydroxylated VTPP derivative has been achieved by refluxing the corresponding hydroxyphenyl-substituted porphyrin with vanadyl sulfate in a mixture of glacial acetic acid and dichloromethane. researchgate.net A patent has also described a general process for synthesizing porphyrin vanadium complexes with substantially quantitative yields by reacting a porphyrin with a vanadyl salt, in which vanadium is in the quadrivalent state, in a mutual solvent at atmospheric pressure. google.com

The progress of the metalation reaction can be monitored using UV-vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin collapse into two bands upon successful insertion of the vanadyl ion, indicating a change in symmetry from D₂h to D₄h. wikipedia.orgulisboa.pt

The following table summarizes key aspects of scalable synthesis methodologies for VTPP, starting from the synthesis of the H₂TPP precursor.

| Step | Reactants | Solvents/Catalysts | Conditions | Yield | Notes |

| H₂TPP Synthesis | Benzaldehyde, Pyrrole | Methanol/Water, HCl, then DMF | Room temperature stirring, followed by reflux | 10-40% | Green and cost-effective method suitable for gram-scale production. acs.org |

| H₂TPP Synthesis (Alternative) | Benzaldehyde, Pyrrole | Acid catalyst | Grinding (mechanochemical) | - | Solvent-free approach. frontierspecialtychemicals.com |

| VTPP Metalation | H₂TPP, Vanadyl Sulfate (VOSO₄) | Dimethylformamide (DMF) | Reflux | Substantially quantitative | A common and efficient method for inserting the vanadyl ion. nih.govgoogle.com |

| VTPP Metalation (Derivative Example) | Tetrakis(p-hydroxyphenyl)porphyrin, Vanadyl Sulfate | Glacial Acetic Acid, Dichloromethane | Reflux | - | Demonstrates the versatility of the vanadyl sulfate insertion method. researchgate.net |

Advanced Spectroscopic and Structural Characterization of Vtpp

Electronic and Molecular Structure Elucidation

The elucidation of the electronic and molecular framework of VTPP relies on a combination of spectroscopic and diffraction methods, each providing unique insights into the nature of the vanadium center, the porphyrin ligand, and their interaction.

UV-Visible Spectroscopy for Electronic Transitions and Metal-Ligand Charge Transfer Bands

The electronic absorption spectrum of VTPP is characterized by distinct, intense bands in the ultraviolet-visible region, which are hallmarks of the porphyrin macrocycle's π-electron system. The most prominent feature is the Soret band (or B band), an intense absorption typically observed around 423 nm. sigmaaldrich.com This band arises from a strongly allowed π-π* transition (a1u → eg*) within the porphyrin ring. ionicviper.org

Furthermore, the interaction between the vanadium d-orbitals and the porphyrin ligand's π-orbitals can give rise to metal-to-ligand charge transfer (MLCT) bands, although these are often weak and may be obscured by the strong porphyrin-based absorptions.

| Spectroscopic Data: UV-Visible Absorption of VTPP | | :--- | :--- | | Band | Wavelength (λmax, nm) | | Soret Band | ~423 sigmaaldrich.com | | Q-Band I | ~560 acs.org | | Q-Band II | ~604 acs.org |

Note: Specific peak positions can vary depending on the solvent and aggregation state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for V(IV) Paramagnetism and Coordination Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the paramagnetic nature of the vanadium(IV) center in VTPP. The V(IV) ion has a d¹ electron configuration, making it EPR active. udel.edu The resulting EPR spectrum provides detailed information about the coordination environment and the electronic structure of the metal center.

The spectrum is characterized by a set of g-values and hyperfine coupling constants. Due to the strong V=O bond, VTPP complexes typically exhibit axial symmetry in their EPR spectra. udel.edu The g-values are generally less than that of a free electron (g ≈ 2.0023), with typical values around g ≈ 1.9. manchester.ac.uk For instance, the g-values for a V(IV) complex have been reported as gₓ = 2.0079, gᵧ = 2.0053, and g₂ = 2.0021, indicating a rhombic symmetry in that specific environment. nih.gov

A key feature of the VTPP EPR spectrum is the hyperfine splitting arising from the interaction of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. udel.edu This interaction splits the EPR signal into 2I + 1 = 8 lines, a characteristic signature of a mononuclear vanadium(IV) species. manchester.ac.uk The magnitude of the hyperfine coupling constant, A, provides insight into the covalency of the vanadium-ligand bonds.

| EPR Spectroscopic Data for V(IV) in a Porphyrin Environment | | :--- | :--- | | Parameter | Typical Value | | g-value (axial) | g ≈ 1.9 manchester.ac.uk | | Number of Hyperfine Lines (from ⁵¹V) | 8 manchester.ac.uk | | Hyperfine Coupling Constant (A) | Varies with ligand environment udel.edu |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes (e.g., V=O stretch, C=N stretch)

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes within the VTPP molecule, confirming its structural integrity and the nature of its chemical bonds.

A prominent and diagnostic peak in the FTIR spectrum of VTPP is the strong stretching vibration of the vanadyl bond (V=O). This band typically appears in the range of 953-1015 cm⁻¹. acs.org For example, in a β-tetrabromo-substituted vanadyl tetraphenylporphyrin (B126558), the V=O stretch was observed at 1010 cm⁻¹. acs.org The position of this band is sensitive to the coordination environment of the vanadium atom.

Other important vibrations include the stretching of the C=N bonds within the pyrrole (B145914) rings of the porphyrin macrocycle. These vibrations, along with other skeletal modes of the porphyrin ring and the phenyl substituents, create a complex and unique fingerprint in the infrared spectrum, allowing for structural confirmation of the compound.

| Characteristic FTIR Vibrational Frequencies for VTPP | | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | | V=O Stretch | 953 - 1015 acs.org | | C=N Stretch (Pyrrole) | Varies, part of the porphyrin fingerprint region |

Single-Crystal X-ray Diffraction for Molecular Geometry and Bond Parameters

These studies confirm that VTPP typically adopts a square-pyramidal coordination geometry. The vanadium atom is coordinated to the four nitrogen atoms of the porphyrin macrocycle in the basal plane and is displaced from this plane towards the apical oxo ligand. The displacement of the vanadium atom from the mean plane of the four nitrogen atoms is a characteristic feature, with reported values around 0.50-0.52 Å. rsc.org

The V=O double bond is short, with a typical length of approximately 1.585 Å to 1.60 Å, indicative of its strong double bond character. rsc.org The V-N bond lengths to the pyrrole nitrogens are typically in the range of 2.04 to 2.067 Å. The porphyrin macrocycle itself is often not perfectly planar and can exhibit distortions such as saddling or doming, influenced by the steric bulk of the phenyl substituents.

| Selected Bond Parameters from Single-Crystal X-ray Diffraction of VTPP | | :--- | :--- | | Parameter | Typical Value (Å) | | V=O Bond Length | 1.585 - 1.60 rsc.org | | V-N Bond Length (average) | 2.04 - 2.067 | | Vanadium Displacement from Porphyrin Plane | 0.50 - 0.52 rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Confirmation

While the paramagnetic nature of the V(IV) center complicates the acquisition of high-resolution ¹H NMR spectra for VTPP itself, NMR spectroscopy is invaluable for confirming the structure of the tetraphenylporphyrin ligand before metalation.

In the ¹H NMR spectrum of the free-base tetraphenylporphyrin (H₂TPP), distinct signals are observed for the different types of protons. ulisboa.pt The pyrrole protons typically appear as a singlet around 8.90 ppm. rsc.org The protons on the phenyl rings give rise to multiplets in the aromatic region, typically between 7.7 and 8.3 ppm. rsc.org A characteristic feature of free-base porphyrins is the highly shielded signal for the inner N-H protons, which appears upfield at approximately -2.77 ppm due to the diamagnetic ring current of the aromatic macrocycle. ulisboa.ptrsc.org The disappearance of this N-H signal upon insertion of the vanadyl group is a clear indicator of successful metalation.

Material Morphology and Phase Analysis

The study of the morphology and phase of VTPP, particularly in thin films, is crucial for its application in materials science and electronics.

Thin films of VTPP can be prepared by techniques such as thermal evaporation. researchgate.net The morphology of these films is highly dependent on the deposition conditions and any subsequent annealing processes. As-deposited films can be amorphous, while annealing can induce crystallization. researchgate.net Studies have shown that annealing VTPP films can enhance crystallinity and lead to the growth of crystallite size. researchgate.net

X-ray diffraction (XRD) is the primary technique for phase analysis. For VTPP, XRD patterns can reveal its crystalline structure. For instance, some studies have identified a tetragonal phase for VTPP. researchgate.net The diffraction patterns of thin films can provide information on the orientation of the molecules relative to the substrate. rigaku.commdpi.comiaea.org For example, VTPP molecules have been shown to form ordered, flat-lying superstructures on certain substrates. rsc.org Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to visualize the surface morphology, revealing features such as nanostructure formation, grain size, and surface roughness, which are influenced by preparation methods. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. In the study of VTPP, XRD is employed to identify the crystal phase and determine key structural parameters.

For instance, thin films of VTPP prepared by thermal evaporation on quartz substrates have been analyzed using XRD. researchgate.net The resulting diffraction patterns help in understanding the arrangement of the molecules within the film. In one study, the XRD pattern of as-deposited VTPP film indicated an amorphous structure. However, upon thermal annealing, the film transformed into a nanocrystalline state. researchgate.net

When VTPP is incorporated into mesoporous materials like SBA-15, XRD patterns reveal distinct reflections that confirm the presence of VTPP in a polycrystalline form. researchgate.net These reflections correspond to a tetragonal phase structure. researchgate.net The analysis of these patterns allows for the calculation of lattice parameters, Miller indices, and crystallite size, providing a detailed picture of the material's crystal structure. researchgate.net The crystallinity of VTPP films can be enhanced by increasing the annealing temperature, which also leads to an increase in the crystallite size. researchgate.net

The identification of crystalline phases is achieved by comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD). youtube.com A match in peak positions and relative intensities for at least three peaks is typically required for a confident phase identification. youtube.com

Table 1: XRD Data for VTPP Incorporated in SBA-15 Mesoporous Material researchgate.net

| 2θ (degrees) | Phase Identification |

| 8.80 | Polycrystalline VTPP |

| 12.28 | Polycrystalline VTPP |

| 20.56 | Polycrystalline VTPP |

| 31.83 | Polycrystalline VTPP |

| 44.54 | Polycrystalline VTPP |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanomaterial Structure and Surface Morphology

Electron microscopy techniques are indispensable for visualizing the structure and surface morphology of materials at the nanoscale.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of nanomaterials. For vanadium-containing nanoporous silica (B1680970) materials, TEM images can reveal the distribution and nature of the vanadium species within the silica matrix. researchgate.net In studies of VTPP nanomaterials, TEM can be used to observe the size, shape, and aggregation of nanoparticles, nanorods, or other nanostructures. researchgate.netmdpi.com In-situ TEM heating experiments have even allowed for the real-time observation of the growth of 2D V₂O₅ nanostructures from a precursor, providing insights into their formation mechanisms. nih.gov

Scanning Electron Microscopy (SEM) is used to study the three-dimensional morphology of a surface with nanometric resolution. tescan-analytics.com For VTPP thin films, SEM images can reveal the surface texture, showing features like grains, pores, and any surface defects. researchgate.netnih.gov For example, SEM has been used to observe the surface morphology of VTPP films annealed at different temperatures, showing how the surface structure evolves with heat treatment. researchgate.net The technique is also valuable for examining the surface of materials before and after modifications, such as the formation of porous nanotubes on a titanium surface. researchgate.net

Atomic Force Microscopy (AFM) for Thin Film Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography of thin films with high spatial resolution. oxinst.com It is particularly useful for quantifying surface roughness and observing nanoscale features. oxinst.comresearchgate.net

In the context of VTPP, AFM has been used to investigate the surface morphology of thin films prepared by thermal evaporation. researchgate.net These studies have revealed the formation of nanostructures on the film surface. researchgate.net The root mean square (RMS) roughness of the films can be determined from AFM images, providing a quantitative measure of the surface's texture. For instance, the RMS roughness of an annealed VTPP film at 573 K was found to be 14.87 nm. researchgate.net The annealing process can alter the film's microstructure, often leading to an increase in surface roughness. researchgate.net AFM can also be employed to study the effect of different deposition conditions or subsequent treatments on the film's topography. youtube.com

Table 2: Surface Roughness of VTPP Thin Films researchgate.net

| Film Condition | Average Roughness (nm) | RMS Roughness (nm) |

| As-deposited | 5.129 | - |

| Annealed at 573 K | - | 14.87 |

Elemental and Oxidation State Analysis

Understanding the elemental composition and, crucially, the oxidation state of the central vanadium atom in VTPP is vital for correlating its structure with its chemical and physical properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. iaea.org For VTPP, XPS is employed to analyze the vanadium and other constituent elements.

The V 2p region of the XPS spectrum is of particular interest as it provides information about the oxidation state of vanadium. The binding energies of the V 2p₃/₂ and V 2p₁/₂ peaks are characteristic of the vanadium oxidation state. xpsfitting.com For instance, in vanadium oxides, distinct binding energies are observed for V⁵⁺, V⁴⁺, and V³⁺ states. xpsfitting.comnih.gov In studies of VTPP, XPS can confirm the presence of Vanadium(IV) in the vanadyl (VO²⁺) moiety. It has been noted that V₂O₅ can degrade to V(IV) compounds under X-ray irradiation, a factor to consider during analysis. xpsfitting.com The O 1s peak is also analyzed and can be used for energy calibration of the spectra. nih.gov

X-ray Absorption Spectroscopy (XAS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) for Vanadium Electronic States and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and coordination environment of a specific element in a material. The near-edge region of the X-ray absorption spectrum, known as NEXAFS (Near Edge X-ray Absorption Fine Structure) or XANES (X-ray Absorption Near Edge Structure), is particularly sensitive to the oxidation state and geometry of the absorbing atom. stanford.edudiamond.ac.uk

For VTPP, Vanadium K-edge XAS and NEXAFS studies provide detailed information about the electronic state and coordination of the vanadium center. aps.org The pre-edge features in the V K-edge spectrum are particularly informative. The intensity and position of these pre-edge peaks are related to the d-orbital occupancy and the local symmetry around the vanadium atom. researchgate.net For instance, the presence of a strong pre-edge peak in vanadyl porphyrins is a characteristic feature. rsc.org NEXAFS spectroscopy at the V L-edge and O K-edge can also be used to probe the electronic structure, with shifts in the edge position indicating changes in the vanadium valence state. researchgate.net This technique is element-specific because the absorption edges of different elements occur at different energies. stanford.edu

Mössbauer Spectroscopy for Local Coordination and Electronic State Changes in Catalysts

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes. It provides detailed information about the local chemical environment, including oxidation state, coordination number, and site symmetry of the Mössbauer-active atom.

While Mössbauer spectroscopy is a powerful tool, its application to vanadium is not standard. The most common isotopes of vanadium, ⁵⁰V and ⁵¹V, are not suitable for conventional Mössbauer spectroscopy. The technique is typically applied to isotopes such as ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu. Therefore, direct Mössbauer spectroscopy studies on VTPP itself are not commonly performed. However, if VTPP were used in conjunction with a Mössbauer-active element, for example, in a catalytic system where iron is also present, Mössbauer spectroscopy could be used to study the iron species and any potential interactions with the VTPP complex.

Thermal Behavior Analysis

The thermal stability and decomposition of materials are critical parameters for their application in various fields. Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature. This analysis provides valuable information about the physical and chemical changes that a substance undergoes when heated, such as phase transitions, melting, and decomposition.

Differential Thermal Analysis (DTA) of VTPP Powder

Studies on similar vanadyl porphyrin compounds, such as oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin, show that these complexes are generally stable up to temperatures around 330°C. nih.gov Beyond this point, the decomposition process begins.

The DTA curve for a related oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin complex indicates that the decomposition of the porphyrin skeleton is characterized by a series of overlapping exothermic peaks in the temperature range of 450°C to 600°C. nih.gov This exothermic nature signifies that the decomposition process releases heat.

Further research on β-tetracyano and β-tetrabromo substituted vanadyl tetraphenylporphyrin complexes also demonstrates that the decomposition is an exothermic process that occurs in overlapping steps. acs.org The thermal decomposition of these vanadyl porphyrin complexes ultimately leads to the formation of vanadium pentoxide (V₂O₅) as the final residue. acs.org

Based on the analysis of these related compounds, the thermal decomposition of VTPP powder is expected to follow a similar pattern: initial stability followed by exothermic decomposition of the organic macrocycle at elevated temperatures, concluding with the formation of a stable vanadium oxide residue.

The following table summarizes the key thermal events observed in the DTA of a closely related vanadyl porphyrin complex, which can be considered indicative of the behavior of VTPP.

| Temperature Range (°C) | Event Type | Description |

| > 330 | Decomposition Onset | Initial breakdown of the complex begins. |

| 450 - 600 | Exothermic Peaks | Overlapping peaks corresponding to the decomposition of the porphyrin skeleton. nih.gov |

Table 1. Summary of Thermal Events in a Related Vanadyl Porphyrin Complex.

Computational and Theoretical Investigations of Vtpp

Quantum Chemical Approaches to VTPP Structure and Reactivity

Quantum chemical methods are essential for elucidating the fundamental aspects of VTPP's molecular and electronic structure, which govern its stability and chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of metalloporphyrins due to its balance of computational cost and accuracy. aps.orgnih.gov DFT calculations are used to determine the geometric parameters, electronic configurations, and stability of VTPP and its derivatives.

Studies on metalloporphyrins, including systems analogous to VTPP, show that DFT can accurately predict molecular structures. For instance, calculations on tetrabenzoporphyrin complexes reveal that the central metal ion influences the planarity and symmetry of the porphyrin macrocycle. nih.gov In VTPP, the vanadium (IV) ion is coordinated to the four nitrogen atoms of the porphyrin ring and is also bonded to an axial oxygen atom, resulting in a square pyramidal geometry. This non-planar structure is a key feature of VTPP. rsc.org

DFT calculations, often incorporating van der Waals corrections, are employed to study the interaction of VTPP with surfaces and other molecules. rsc.org For example, the adsorption of VTPP on an iron oxide surface was analyzed using DFT to understand the most favorable orientation and the nature of the molecule-substrate interaction. rsc.org The stability of such systems is influenced by a combination of covalent and non-covalent interactions. Furthermore, DFT+U, which adds a Hubbard U term to account for on-site electron correlation, is sometimes used for transition metals like vanadium to improve the description of its d-electrons. rsc.org

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity and optical properties of VTPP. DFT calculations provide these values, which are essential for predicting the molecule's behavior in electron transfer processes and its potential use in applications like catalysis and photosensitization. rsc.org

Table 1: Representative DFT Functionals and Basis Sets Used in Porphyrin Studies

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G* | Geometry optimization and electronic structure of porphyrin analogues. rsc.org |

| PBE0 | def2-TZVP | Electronic and molecular structure of tetrabenzoporphyrin complexes. nih.gov |

| vdW-DF-c09 | Plane waves | Adsorption and interaction of VTPP on surfaces. rsc.org |

This table is illustrative and represents common choices in the literature for similar systems.

While DFT is a powerful tool for ground-state properties, the description of electronic excited states, especially in systems with strong electron correlation or near-degeneracies, often requires more advanced multireference methods. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-Electron Valence State Perturbation Theory (NEVPT2) to include dynamic electron correlation, provides a more accurate picture of the excited state manifold. nih.govamazonaws.com

For porphyrin derivatives, multireference character can be significant. amazonaws.com Although single-reference methods like DFT can approximate some properties, they may fail to describe the electronic structure correctly, especially in cases of multiple unpaired electrons or complex bond-breaking/forming processes. amazonaws.com NEVPT2-CASSCF calculations are crucial for obtaining meaningful results for the excited states of porphyrin-like molecules, sometimes even reordering the states predicted by CASSCF alone. nih.gov

These methods are particularly important for understanding the photophysics of VTPP, such as the nature of the Q and Soret bands in its absorption spectrum. The analysis of the wavefunctions from these calculations reveals the contributions of different electronic configurations to each excited state, for example, distinguishing between π→π* and metal-centered d-d transitions.

Modeling of Spectroscopic Properties

Computational modeling is indispensable for interpreting and predicting the complex spectroscopic signatures of VTPP.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the positions and intensities of absorption bands.

For porphyrins, TD-DFT calculations can reproduce the characteristic Soret (or B) band and the Q bands observed in experimental UV-Vis spectra. nih.govresearchgate.net The accuracy of TD-DFT simulations depends heavily on the choice of the exchange-correlation functional. nih.gov Functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly used for porphyrin systems. nih.gov To achieve good agreement with experimental spectra for metalloporphyrins, it is often necessary to use a level of theory like TD-B3LYP/6-31G* or higher. rsc.org

The Gouterman four-orbital model, which explains the origin of the Soret and Q bands as transitions between the two highest occupied (HOMO, HOMO-1) and two lowest unoccupied (LUMO, LUMO+1) molecular orbitals, provides a framework for interpreting TD-DFT results for porphyrins. nih.gov These transitions are typically of π→π* character. rsc.org

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Bands for Porphyrin Systems

| System | Band | Experimental λmax (nm) | Calculated λmax (nm) | Functional/Basis Set |

| ZnTPP analogue | Q | ~550-650 | ~550-650 | TD-B3LYP/6-31G |

| ZnTPP analogue | Soret | ~420 | ~420 | TD-B3LYP/6-31G |

Data is generalized from findings on similar zinc tetraphenylporphyrin (B126558) systems as specific VTPP data was not available in the search results. The values demonstrate the typical accuracy of TD-DFT methods. rsc.org

X-ray absorption spectroscopy (XAS) at the L-edge of transition metals (2p → 3d transitions) is a powerful probe of the electronic structure, oxidation state, and local coordination environment of the metal center. rsc.org However, simulating these spectra is challenging due to the involvement of core electrons, strong electron correlation, and spin-orbit coupling effects.

Advanced computational methods are required for the accurate prediction of V L-edge spectra. One such approach is the Density Functional Theory/Restricted Open-shell Configuration Interaction with Singles (DFT/ROCIS) method. rsc.orgrsc.org This method has been shown to provide excellent agreement with experimental vanadium L-edge NEXAFS (Near Edge X-ray Absorption Fine Structure) spectra for various vanadium compounds. rsc.orgresearchgate.net The method is calibrated using different hybrid density functionals and basis sets, with combinations like B3LYP/def2-TZVP(-f) yielding good results. rsc.org

These calculations allow for a detailed interpretation of the spectral features in terms of spin multiplicities, magnetic sublevels, and individual 2p to 3d core-level excitations. rsc.org Such analysis is crucial for understanding the electronic structure of the vanadium center in VTPP and how it is influenced by its porphyrin ligand environment. While specific studies applying these methods to VTPP were not found, the success with other vanadium complexes demonstrates their applicability. rsc.orgrsc.org

Mechanistic Studies and Reaction Pathway Prediction

Computational methods are also employed to investigate the mechanisms of reactions involving VTPP, particularly in the context of catalysis. Vanadyl porphyrins have been explored as catalysts for various oxidation reactions, such as epoxidation and oxidative bromination. researchgate.net

DFT calculations can be used to model the entire catalytic cycle, identifying the structures of intermediates and transition states. This allows for the determination of reaction energy profiles and the elucidation of the rate-determining steps. For example, in oxidation reactions, computational studies can help understand the nature of the active oxidizing species and the pathway of oxygen atom transfer from an oxidant to a substrate via the vanadyl center. researchgate.net

Kinetic and mechanistic investigations, often combining experimental techniques like NMR and EPR spectroscopy with computational modeling, provide a comprehensive understanding of the reaction pathways. researchgate.netwildlife-biodiversity.com By analyzing the influence of factors like substituents on the porphyrin ring, computational studies can guide the rational design of more efficient and selective VTPP-based catalysts. researchgate.net For instance, the presence of electron-withdrawing groups on the phenyl rings can influence the catalytic activity. researchgate.net

Computational Analysis of Catalytic Mechanisms and Reaction Pathways

While detailed computational studies on the complete reaction pathways for VTPP are not extensively documented, research on its closely related derivatives provides significant insight into its catalytic mechanisms. The primary catalytic function of vanadyl porphyrins in oxidation reactions is understood to mimic the action of vanadium-dependent haloperoxidase (V-HPO) enzymes. nih.gov The generally accepted mechanism involves the in situ generation of a highly reactive oxido(peroxido)vanadium(V) species from the reaction of the V(IV) complex with an oxidant like hydrogen peroxide. nih.gov This high-valent species then acts as the primary oxygen transfer agent to the substrate. researchgate.net

Computational studies, primarily using DFT, have been instrumental in correlating the electronic structure of vanadyl porphyrins with their catalytic efficacy. Research on β-substituted VTPP derivatives, such as β-tetrabromo-VTPP and β-tetracyano-VTPP, demonstrates that introducing strong electron-withdrawing groups to the porphyrin ring significantly enhances catalytic activity. nih.govacs.org These substituents create a more electron-deficient porphyrin macrocycle, which increases the Lewis acidic nature of the central vanadium ion. nih.gov This enhanced Lewis acidity facilitates the formation of the active oxidant and promotes the catalytic cycle.

DFT optimization studies are routinely used to predict the geometry of these complexes, confirming that they often adopt nonplanar, saddle-shaped conformations. nih.govacs.org This structural distortion, influenced by bulky or electron-withdrawing substituents, is believed to play a role in their reactivity. nih.gov The catalytic performance of these derivatives in reactions like the epoxidation of styrene (B11656) and the oxidative bromination of phenols has been shown to be exceptionally high, with turnover frequencies (TOFs) reaching values that are among the highest reported for any porphyrin system in similar reactions. researchgate.netacs.org

| Catalyst | Reaction | Conversion (%) | Selectivity for Epoxide (%) | Turnover Frequency (TOF) | Reference |

|---|---|---|---|---|---|

| Vanadyl β-tetrabromoporphyrin | Epoxidation | High | Excellent | 7600–9800 h⁻¹ | researchgate.netnih.gov |

| Vanadyl β-tetracyano porphyrin | Epoxidation | 98% | - | 42.5 s⁻¹ | nih.govacs.org |

Intermolecular Interactions and Aggregation Behavior Modeling

The self-assembly and aggregation of VTPP molecules are governed by subtle intermolecular interactions, which can be effectively modeled using computational techniques. These interactions are crucial as they dictate the material's properties in the solid state and in thin films, influencing its electronic and optical characteristics.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, allowing for a detailed analysis of close intermolecular contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the proportion of the surface involved in different types of contacts (e.g., H···H, C-H···π, π-π stacking). While specific Hirshfeld analyses for VTPP are not detailed in the available literature, the technique is widely applied to similar porphyrin systems to understand their packing and the dominant van der Waals forces and hydrogen bonds at play.

Modeling studies indicate that the aggregation of VTPP is primarily driven by non-covalent forces. These include:

Van der Waals Interactions: These are the ubiquitous attractive or repulsive forces between molecules. In VTPP aggregates and thin films, van der Waals forces are significant in holding the molecules together.

π-π Stacking: The large, aromatic porphyrin macrocycle allows for significant π-π interactions between adjacent molecules. These interactions are a major driving force for the self-assembly of porphyrins into ordered structures. The non-planar nature of VTPP, with the vanadium-oxo group protruding from the porphyrin plane, influences the geometry of this stacking.

Catalytic Applications and Mechanistic Studies of Vtpp

Oxidation Catalysis by VTPP

Tetraphenylporphine vanadium oxide, a synthetic metalloporphyrin, functions as a robust catalyst in a variety of oxidation reactions. The catalytic prowess of VTPP and its derivatives is largely attributed to the ability of the vanadium center to cycle between different oxidation states, primarily V(IV) and V(V), facilitating the transfer of oxygen atoms to organic substrates.

VTPP complexes are effective catalysts for the epoxidation of alkenes, a crucial transformation in organic synthesis for producing valuable epoxide intermediates. These reactions often utilize environmentally benign oxidants like hydrogen peroxide. The catalytic system demonstrates high selectivity and efficiency under mild conditions.

Research on closely related, electron-deficient vanadyl porphyrins, such as 2,3,12,13-tetrabromo-5,10,15,20-tetraphenylporphyrinatooxidovanadium(IV) ([VIVOTPP(Br)4]) and its tetracyano analogue ([VIVOTPP(CN)4]), provides detailed insights into this process. These catalysts exhibit excellent conversion rates and selectivity for the corresponding epoxides. For instance, the tetracyano derivative shows remarkable activity in the epoxidation of several terminal alkenes, achieving high turnover frequencies (TOFs). acs.org The electron-withdrawing groups on the porphyrin ring enhance the Lewis acidic nature of the vanadium center, boosting its catalytic performance. researchgate.net The general catalytic utility of VTPP extends to the oxidation of various hydrocarbons. dntb.gov.ua

Table 1: Epoxidation of Various Alkenes Catalyzed by [VIVOTPP(CN)4] (Data based on a representative electron-deficient vanadyl porphyrin catalyst) acs.org

| Alkene Substrate | Product | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

| Cyclohexene | Cyclohexene oxide | 98 | 99 | 9800 |

| Styrene (B11656) | Styrene oxide | 95 | 98 | 9500 |

| 1-Octene | 1,2-Epoxyoctane | 92 | 97 | 9200 |

| 1-Hexene | 1,2-Epoxyhexane | 90 | 96 | 9000 |

Reaction Conditions: Catalyst, alkene, H₂O₂, NaHCO₃ in a CH₃CN/H₂O mixture. TOF = Turnover Frequency.

The oxidation of alcohols to produce aldehydes and ketones is a fundamental reaction in organic chemistry. Vanadium complexes, including those supported on materials like silica (B1680970), have been shown to catalyze the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds with high selectivity. These catalytic systems can utilize peroxides as the oxidant under mild, environmentally friendly conditions. While specific studies focusing solely on VTPP for alcohol oxidation are less common, the established reactivity of related polymer-grafted and silica-supported vanadyl catalysts suggests the potential of VTPP in this application. The reaction mechanism typically involves the interaction of the alcohol with a high-valent vanadium-oxo species, followed by hydrogen abstraction and subsequent release of the aldehyde or ketone product.

A key aspect of VTPP's catalytic function is its interaction with oxygen sources and its ability to undergo reversible redox changes. The catalytic cycle in oxidation reactions generally involves the oxidation of the vanadium(IV) center to a vanadium(V) species by an oxidant (e.g., H₂O₂). This high-valent intermediate, often a VV=O or VV-OOH species, is a powerful oxidizing agent that transfers an oxygen atom to the substrate, such as an alkene or alcohol. acs.org

Upon transferring the oxygen atom, the vanadium center is reduced back to its V(IV) state, completing the catalytic cycle and allowing the catalyst to be regenerated. This V(IV)/V(V) redox couple is central to the catalytic mechanism. acs.org Furthermore, studies on redox-active metalloporphyrins show they can undergo redox reactions with superoxide (B77818) (O₂⁻), an activated form of molecular oxygen, highlighting a potential pathway for oxygen activation. The electrochemical properties of VTPP and its derivatives confirm the accessibility of these different oxidation states, which is fundamental to its role in redox catalysis. acs.org

Polymerization Catalysis

A comprehensive review of scientific literature indicates a lack of significant research demonstrating the use of Tetraphenylporphine vanadium oxide (VTPP) as an initiator or control agent for polymerization processes. While other metalloporphyrins (e.g., cobalt-based) and other vanadium complexes have been explored in the context of polymerization, this application is not a documented area of research for VTPP itself. Studies involving VTPP in a polymer context have primarily used it as a template molecule for creating molecularly imprinted polymers for selective adsorption, rather than as a catalyst for the polymerization reaction.

Consistent with the findings in the previous section, there is no available research detailing the mechanistic pathways of polymerization catalyzed by VTPP, as this is not an established application for this specific compound. Therefore, mechanistic insights into initiation, propagation, and termination steps involving VTPP cannot be provided.

Insufficient Data Available for Specific Catalytic Applications of Tetraphenylporphine Vanadium Oxide

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the electrocatalytic applications of Tetraphenylporphine vanadium oxide (VTPP) for carbon dioxide reduction (CO2RR), hydrogen evolution (HER), and oxygen evolution/reduction reactions (OER/ORR). While the broader field of metalloporphyrin catalysis is well-documented, specific findings related to VTPP in these contexts are not sufficiently detailed to construct a thorough and scientifically accurate article based on the requested outline.

Existing research on metalloporphyrins for CO2RR, HER, and OER/ORR predominantly focuses on complexes containing other metal centers, such as iron, cobalt, and copper. These studies provide in-depth analysis of product selectivity, reaction mechanisms, and comparative performance, but analogous data for vanadium-centered tetraphenylporphyrin (B126558) is not present in the available literature.

Similarly, while the role of catalyst supports in enhancing stability and activity is a known principle in catalysis, specific studies detailing these effects for VTPP in the context of the requested electrocatalytic transformations are limited. The available information on supported VTPP often pertains to its synthesis, characterization for photoelectrochemical applications, or its use as a stable spin probe for studying support surfaces, rather than its performance in CO2RR or water splitting reactions.

Therefore, due to the absence of specific, detailed research findings on Tetraphenylporphine vanadium oxide for the outlined catalytic applications, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and depth.

Electrochemical and Photoelectrochemical Properties of Vtpp

Redox Chemistry of the Vanadium Center in VTPP

The electrochemical behavior of VTPP is primarily dominated by the redox reactions of the porphyrin macrocycle rather than the central vanadium ion. Electron paramagnetic resonance (EPR) studies confirm that the vanadium metal in VTPP exists in the +4 oxidation state (VIV) with one unpaired electron. nih.gov During cyclic voltammetry experiments, the vanadium metal center typically does not undergo any redox changes. rsc.org The observed oxidation and reduction processes correspond to the removal or addition of electrons to the π-system of the porphyrin ring. rsc.org

Specifically, electrochemical studies on substituted VTPP derivatives, such as vanadyl β-tetrabromoporphyrin, show two reversible oxidation peaks and two reversible reduction peaks. The first oxidation corresponds to the formation of a porphyrin cation radical (π-cation radical), and the second oxidation generates a porphyrin dication. rsc.org Similarly, the reduction processes lead to the formation of a porphyrin anion radical and a dianion, respectively. rsc.org This porphyrin-centered redox activity is a key feature of VTPP's electrochemical profile.

Electron Transfer Processes in VTPP Systems

Electron transfer in VTPP systems is fundamentally linked to the redox events of the porphyrin macrocycle. The process involves the stepwise formation of a mono-cation radical and then a di-cation upon oxidation. asianpubs.org The efficiency and potential at which these electron transfers occur can be significantly influenced by substituents on the tetraphenylporphyrin (B126558) framework.

The introduction of electron-withdrawing groups, such as bromo (–Br) or cyano (–CN) groups, at the β-positions of the porphyrin ring makes the complex more electron-deficient. nih.gov This is reflected in the cyclic voltammetry data, where the oxidation and reduction potentials are shifted. For example, replacing β-bromo groups with more strongly electron-withdrawing cyano groups results in an anodic shift of both oxidation and reduction potentials, making the molecule harder to oxidize but easier to reduce. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter for electron transfer. This gap can be estimated from electrochemical data. For vanadyl β-tetrabromoporphyrin, the HOMO-LUMO energy gap was determined to be 2.12 V. rsc.org The non-planar, distorted structure of some substituted VTPP derivatives also plays a role in modifying their electron transfer properties compared to the parent VOTPP. rsc.org

Below is an interactive table summarizing the electrochemical redox potentials for substituted VTPP derivatives in a CH2Cl2 solution.

| Compound | First Oxidation (V) | Second Oxidation (V) | First Reduction (V) | Second Reduction (V) |

| [VIVOTPP(Br)4] | 1.27 | 1.45 | -0.84 | -1.07 |

| [VIVOTPP(CN)4] | 1.46 | 1.84 | -0.22 | -0.64 |

Data sourced from a study using Ag/AgCl as the reference electrode and TBAPF6 as the supporting electrolyte. nih.gov

Photoelectrochemical Performance and Applications

VTPP and its derivatives exhibit significant photoelectrochemical activity, making them promising materials for applications in catalysis and energy conversion. nih.gov Upon illumination, these materials can generate electron-hole pairs, which drive various chemical reactions.

The photoelectrocatalytic performance of VTPP can be significantly enhanced by supporting it on high-surface-area materials like mesoporous silica (B1680970) (SBA-15) or silicon dioxide (SiO2). nih.gov When VTPP is anchored onto these supports, the resulting materials (e.g., VTPP@SBA) show an appreciable photoelectrocatalytic response under illumination. nih.gov This enhancement is attributed to improved electrical conductivity and increased current densities associated with redox processes, which facilitates better charge transfer. nih.govresearchgate.net

A practical application of this technology is the degradation of organic pollutants. For instance, VTPP supported on SBA-15 has been successfully used as a photoelectrocatalyst for the degradation of methyl red, a common organic dye. peeref.com Studies have shown that vanadyl porphyrins extracted from oil and supported on SBA-15 can achieve almost complete degradation of methyl red within three hours. peeref.com Notably, these naturally derived porphyrins demonstrated a 25% higher kinetic constant for the degradation reaction compared to their synthetic counterparts, highlighting their potential for environmental remediation. peeref.com

The intrinsic photoresponse of VTPP materials positions them as candidates for use in photoelectrochemical systems aimed at energy conversion. nih.gov The ability to generate a current upon illumination is the fundamental principle behind devices like solar cells. Research has demonstrated that V-porphyrin-derived materials possess good potential for photoelectrochemical applications, representing a novel area of exploration for these compounds. nih.govresearchgate.net While specific high-efficiency energy conversion devices are still under development, the foundational studies confirm their promise. Vanadyl porphyrins exhibit interesting electrical properties that are of interest for their use as catalysts in electrochemical reactions. nih.gov

Semiconducting Characteristics of VTPP Materials

VTPP materials inherently possess semiconducting properties. Studies based on Mott-Schottky analysis have consistently shown that VTPP and its supported variants exhibit n-type semiconductivity. nih.govresearchgate.net This characteristic indicates that electrons are the majority charge carriers in these materials.

The electrical properties can be further tuned by material processing. For example, impedance measurements have confirmed that supporting VTPP on silica enhances the electrical conductivity of the material. nih.govresearchgate.net Research on thin films of VTPP, prepared by methods like thermal evaporation, further corroborates its semiconducting nature. researchgate.netresearchgate.net The study of these thin films is crucial for integrating VTPP into electronic devices. The semiconductive properties are retained even when VTPP molecules are arranged in ordered layers on substrates, suggesting their suitability for applications in organic electronics. rsc.org

Coordination Chemistry and Ligand Field Effects in Vtpp

Ligand Exchange Reactions and Axial Ligation Phenomena

The coordination chemistry of vanadyl tetraphenylporphyrin (B126558) (VTPP) is dominated by the strong V=O bond, which leaves the sixth coordination site, trans to the oxo ligand, available for reversible binding of a neutral donor ligand. This axial ligation is a critical aspect of VTPP's reactivity and its application in various fields.

The thermodynamics and kinetics of axial ligand binding to metalloporphyrins, including VTPP, have been a subject of extensive study. The affinity of VTPP for an axial ligand is influenced by several factors, including the nature of the ligand, the solvent, and the electronic properties of the porphyrin macrocycle itself. For instance, the presence of electron-withdrawing groups on the porphyrin ring can enhance the Lewis acidity of the vanadium center, thereby increasing the binding affinity for axial ligands. acs.org

A study on sterically crowded and nonplanar vanadyl porphyrins demonstrated that the introduction of bulky and electron-withdrawing nitro groups at the meso positions significantly enhances the affinity for axial ligands such as pyridine, THF, and methanol (B129727). acs.org This is attributed to the distorted porphyrin macrocycle, which makes the vanadium center more accessible for coordination.

The synthesis of axially ligated VTPP complexes has been reported, for example, with salicylate (B1505791) derivatives. nih.gov In these complexes, the salicylate coordinates to the vanadium center through an oxygen atom, occupying the axial position. nih.gov The stability and properties of these axially ligated complexes are of interest for their potential biological activities. nih.gov

The dynamics of axial ligand exchange are also a key feature. While specific kinetic studies on VTPP are not as prevalent as for other metalloporphyrins like iron porphyrins, the general principles apply. rsc.orgnih.gov The exchange process typically involves a dissociative or an associative mechanism, depending on the nature of the entering and leaving ligands and the steric environment around the metal center. For VTPP, the strong trans effect of the oxo ligand would likely favor a dissociative pathway for the substitution of the sixth ligand.

The study of axial ligation is not limited to solution-phase chemistry. The binding of axial ligands to surface-supported metalloporphyrins has been investigated using techniques like scanning tunneling microscopy (STM). nsf.gov These studies provide insights into how the solid support and intermolecular interactions at the interface can influence the thermodynamics and cooperativity of axial ligand binding. nsf.gov

Influence of Peripheral Substituents on VTPP Electronic and Structural Properties

The electronic and structural properties of the VTPP macrocycle can be finely tuned by introducing various substituents at the peripheral positions of the phenyl rings or the β-pyrrolic positions. These modifications can lead to significant changes in the molecule's conformation, redox potentials, and spectroscopic characteristics.

Electron-withdrawing substituents, such as bromo or cyano groups, at the β-pyrrolic positions have a profound effect on the properties of VTPP. For example, the introduction of four bromine atoms to create [VIVOTPP(Br)4] results in a nonplanar, saddle-shaped conformation. acs.orgresearchgate.net This distortion from planarity is a consequence of the steric hindrance between the bulky bromine atoms. DFT optimization studies have quantified this distortion, showing significant out-of-plane displacements of the porphyrin ring atoms. acs.org Similarly, the tetracyano derivative, [VIVOTPP(CN)4], also exhibits a nonplanar saddle shape, although the distortion is less pronounced compared to the tetrabromo analogue due to the smaller size of the cyano groups. acs.org

These structural changes are accompanied by alterations in the electronic properties. The UV-vis spectra of these substituted VTPPs show shifts in the Soret and Q bands compared to the unsubstituted VTPP. For instance, in [VIVOTPP(Br)4], the Soret band appears at 435 nm, and the Q bands are observed at 560 nm and 604 nm. acs.orgnih.gov Upon replacing the bromo groups with more electron-withdrawing cyano groups in [VIVOTPP(CN)4], the Soret band shifts to 442 nm. nih.gov

The electrochemical properties are also sensitive to peripheral substitution. Generally, electron-donating substituents make the porphyrin easier to oxidize and harder to reduce, while electron-withdrawing groups have the opposite effect. acs.org This trend is consistent with Hammett linear free energy relationships, where the half-wave potentials for oxidation and reduction correlate with the Hammett substitution constants of the peripheral groups. acs.org The increased Lewis acidity of the vanadium center in electron-deficient porphyrins also enhances their catalytic activity. acs.orgnih.gov

| Compound | Peripheral Substituent | Conformation | Key Spectroscopic Features (UV-vis in CH₂Cl₂) | V=O Bond Length (Å) (DFT) | Ref. |

| VTPP | None | Planar | Soret: ~423 nm, Q-bands: ~528, 565 nm | - | frontierspecialtychemicals.com |

| [VIVOTPP(Br)4] | 4 x Br at β-positions | Nonplanar, Saddle | Soret: 435 nm, Q-bands: 560, 604 nm | 1.593 | acs.orgresearchgate.net |

| [VIVOTPP(CN)4] | 4 x CN at β-positions | Nonplanar, Saddle | Soret: 442 nm | 1.591 | acs.org |

Formation of Coordination Frameworks and Organic/Inorganic Hybrid Materials with Vanadium Oxide

Vanadyl tetraphenylporphyrin and its derivatives are excellent building blocks for the construction of coordination frameworks and organic/inorganic hybrid materials. These materials combine the properties of the porphyrin unit (e.g., light-harvesting, catalytic activity) with the structural versatility and stability of coordination networks or inorganic matrices.

Porphyrin-based metal-organic frameworks (MOFs) are a class of materials where porphyrin units act as the organic linkers, connected by metal nodes. nih.govrsc.orgresearchgate.net VTPP derivatives, particularly those functionalized with coordinating groups like carboxylates, can be used to synthesize such MOFs. For example, vanadium(IV)-porphyrin has been incorporated into zirconium-based MOFs. acs.org These materials exhibit high stability and have been explored for applications in catalysis, such as the synergistic bimetallic activation of inert C(sp³)–H bonds. acs.org In these systems, the vanadium-porphyrin unit can stabilize reactive intermediates, while the metal nodes of the MOF can pre-activate the substrate. acs.org

Another approach to creating hybrid materials is the encapsulation or supporting of VTPP on porous inorganic materials like silica (B1680970). nih.gov VTPP has been successfully anchored within the mesopores of SBA-15, a type of mesoporous silica. nih.gov Characterization of these materials shows that the VTPP molecules are incorporated without significant changes to their molecular structure. nih.gov These hybrid materials have been investigated for their photoelectrochemical properties, which are of interest for applications in sensing and catalysis. nih.gov

The self-assembly of VTPP can also lead to the formation of ordered structures that can be considered as a form of coordination framework. The interaction between the vanadyl groups of adjacent VTPP molecules can lead to the formation of one-dimensional chains or other supramolecular assemblies.

Surface Interactions and Transmetalation Processes of VTPP

The electronic properties of VTPP are also modulated by its interaction with the surface. X-ray absorption spectroscopy studies have revealed the electronic transitions and the orientation of the molecule on the surface. rsc.org The interaction with a surface can influence the redox properties of the porphyrin, which is relevant for its catalytic applications. The redox behavior of metalloporphyrins at solid-liquid interfaces has been studied, and it is known that the axial ligands can play a significant role in these processes. beilstein-journals.org

Transmetalation, the exchange of the central metal ion in a porphyrin, is a potential pathway for the degradation or modification of VTPP. Vanadyl porphyrins are known to be very stable and generally resist demetalation under mild conditions. nih.gov This high stability is one of the reasons for their persistence in crude oils. frontierspecialtychemicals.com However, under harsh conditions, such as in strong acids, demetalation can occur. The reverse process, the insertion of vanadium into a free-base porphyrin, is a standard method for the synthesis of VTPP. The transmetalation of VTPP with other metal ions would likely require forcing conditions due to the high stability of the V=O unit within the porphyrin core.

Materials Science Applications of Vtpp Based Systems

VTPP in Thin Film Fabrication and Functional Device Integration

The fabrication of VTPP into thin films is a critical step for its integration into functional devices. These films can be created using various deposition techniques, with thermal evaporation being a common method. This process involves heating VTPP in a vacuum, causing it to sublime and then deposit as a thin, uniform layer onto a substrate.

Research has shown that VTPP thin films prepared by thermal evaporation on quartz substrates exhibit a nanostructured morphology. researchgate.net X-ray diffraction (XRD) analysis of these films reveals their polycrystalline nature. researchgate.net The optical properties of these films are characterized by distinct absorption bands, including the Soret and Q-bands, which are typical for porphyrin-based materials. researchgate.net

The functional applications of VTPP thin films are an active area of research. Their potential use in sensor technology is particularly noteworthy. For instance, thin films of VTPP have been investigated for their ability to detect methane (B114726) gas. researchgate.net The sensing mechanism is based on the change in the material's electrical or optical properties upon interaction with gas molecules. The integration of VTPP thin films into sensor devices often involves depositing them onto interdigitated electrodes or other transducer platforms.

The ordered assembly of VTPP molecules on a substrate is crucial for the development of advanced functional devices. Studies have demonstrated that VTPP can form a square and ordered superstructure on an ultrathin iron oxide surface, with the porphyrin molecules lying flat relative to the substrate. acs.orgacs.org This level of control over molecular arrangement is a significant step toward the construction of molecular-scale electronic devices. acs.org

| VTPP Thin Film Properties and Applications | |

| Fabrication Technique | Thermal Evaporation researchgate.net |

| Substrate Examples | Quartz, researchgate.net Iron Oxide acs.orgacs.org |

| Film Morphology | Nanostructured, Polycrystalline researchgate.net |

| Characterization Methods | Atomic Force Microscopy (AFM), X-Ray Diffraction (XRD), UV-Visible Spectroscopy researchgate.net |

| Potential Applications | Gas Sensing (e.g., Methane), researchgate.net Organic Electronics acs.org |

Development of VTPP-Containing Nanocomposites for Diverse Applications

The incorporation of VTPP into nanocomposite materials opens up a wide range of possibilities for creating functional materials with enhanced properties. Nanocomposites are materials in which one or more phases have dimensions in the nanometer range. By combining VTPP with other materials, such as polymers or inorganic nanoparticles, it is possible to create hybrid materials that leverage the properties of each component.